molecular formula C9H8O B13947271 3-Propadienylphenol CAS No. 503315-34-2

3-Propadienylphenol

Cat. No.: B13947271
CAS No.: 503315-34-2
M. Wt: 132.16 g/mol
InChI Key: KKTUQWBXTABXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propadienylphenol: is an organic compound characterized by a phenol group attached to a propadienyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propadienylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a propadienyl group. This reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process, often involving elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 3-Propadienylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols, nitrophenols.

Mechanism of Action

The mechanism of action of 3-Propadienylphenol involves its interaction with molecular targets such as enzymes and proteins. The phenol group can form hydrogen bonds and participate in redox reactions, influencing the activity of enzymes and other proteins. The propadienyl chain provides additional reactivity, allowing the compound to undergo various chemical transformations .

Comparison with Similar Compounds

    Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.

    Catechol: Contains two hydroxyl groups on the benzene ring, providing different reactivity and applications.

    Resorcinol: Another dihydroxybenzene isomer with distinct chemical properties.

Uniqueness: 3-Propadienylphenol is unique due to the presence of the propadienyl chain, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and industrial applications .

Properties

CAS No.

503315-34-2

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

IUPAC Name

3-prop-2-enylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C9H8O/c1-2-4-8-5-3-6-9(10)7-8/h2-7H,1H2

InChI Key

KKTUQWBXTABXLJ-UHFFFAOYSA-N

Canonical SMILES

C=C[CH+]C1=CC(=O)[CH-]C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.